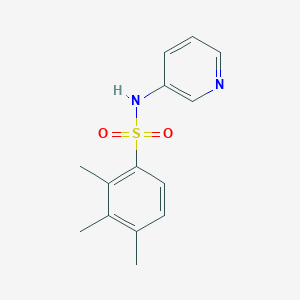![molecular formula C17H19ClN2O2S B239499 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that is structurally similar to other compounds that have been used to treat various medical conditions, such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory and anti-oxidant properties. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of inflammatory conditions such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments with consistent results. However, one of the limitations of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is its relatively high cost compared to other compounds that are used in similar experiments.
Future Directions
There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One of the most promising directions is in the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer. Further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify the optimal dosing and administration strategies for its use in cancer treatment. Additionally, further research is needed to explore the potential therapeutic applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in other medical conditions, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis method of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is well-established, and its scientific research applications include cancer treatment, inflammation, and neurodegenerative diseases. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, including the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer and the exploration of its potential therapeutic applications in other medical conditions.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 4-chlorobenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. This method has been reported to yield high purity and yield of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Scientific Research Applications
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is in the treatment of cancer. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of various types of cancer, including breast, lung, and prostate cancer.
properties
Product Name |
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-2-8-17(9-3-14)23(21,22)20-12-10-19(11-13-20)16-6-4-15(18)5-7-16/h2-9H,10-13H2,1H3 |
InChI Key |
NDIJNKPSACKTRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
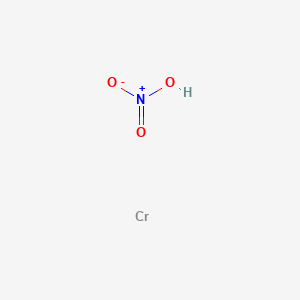
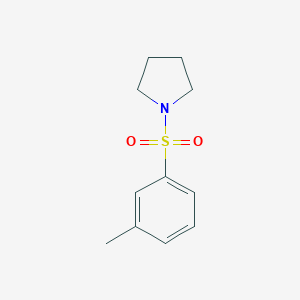


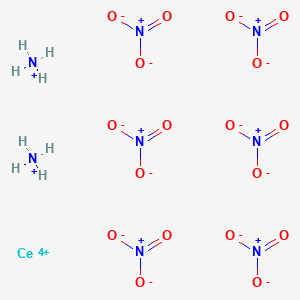
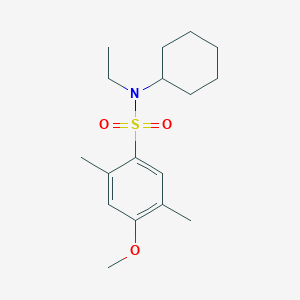

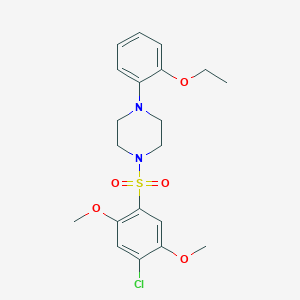
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
